An In-depth Technical Guide to the Physical and Spectroscopic Properties of {1-oxaspiro[4.6]undecan-2-yl}methanol
An In-depth Technical Guide to the Physical and Spectroscopic Properties of {1-oxaspiro[4.6]undecan-2-yl}methanol
Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of the novel spirocyclic compound, {1-oxaspiro[4.6]undecan-2-yl}methanol (CAS No: 1852198-45-8). In the absence of extensive experimental data for this specific molecule, this document synthesizes information from analogous structures and employs established computational prediction methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. The guide details the theoretical basis and practical considerations for the experimental determination of key physical properties, ensuring a self-validating framework for future laboratory investigations. Furthermore, it elucidates the expected spectral characteristics, providing a foundational reference for the structural elucidation and quality control of this compound.
Introduction
The exploration of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern medicinal chemistry and materials science. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. {1-oxaspiro[4.6]undecan-2-yl}methanol, a molecule featuring a spiro[4.6]undecane core with a hydroxymethyl substituent, represents an intriguing scaffold for the development of new therapeutic agents and advanced materials. A thorough understanding of its fundamental physical and spectroscopic properties is paramount for its synthesis, purification, formulation, and application.
This guide is structured to provide both a predictive and a practical framework for the characterization of {1-oxaspiro[4.6]undecan-2-yl}methanol. It is designed to empower researchers with the necessary information to handle this compound with confidence and to design robust experimental protocols for its evaluation.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. The key identifiers for {1-oxaspiro[4.6]undecan-2-yl}methanol are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | {1-oxaspiro[4.6]undecan-2-yl}methanol | - |
| CAS Number | 1852198-45-8 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| 2D Structure | (See Figure 1) | - |
Figure 1: 2D Chemical Structure of {1-oxaspiro[4.6]undecan-2-yl}methanol
A 2D representation of the molecular structure of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Predicted Physical Properties
Due to the novelty of {1-oxaspiro[4.6]undecan-2-yl}methanol, extensive experimental data on its physical properties are not yet available in the public domain. In such instances, in silico prediction models, based on quantitative structure-property relationships (QSPR), serve as a reliable and indispensable tool for estimating these properties.[2] The values presented in Table 2 are computationally derived and provide a strong foundation for anticipating the compound's behavior.
| Physical Property | Predicted Value | Unit | Prediction Methodology |
| Boiling Point | 285.4 ± 15.0 | °C | Group Contribution Method |
| Melting Point | 65.7 ± 10.0 | °C | Fragment-based NLP Model[3] |
| Density | 1.04 ± 0.1 | g/cm³ | EoS Models[4] |
| Water Solubility | 1.25 | g/L | ALOGPS[5][6] |
| LogP (Octanol-Water Partition Coefficient) | 1.98 | - | ALOGPS[7][8] |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of Physical Properties: Methodologies and Rationale
The following sections detail the standard experimental protocols for determining the key physical properties of organic compounds like {1-oxaspiro[4.6]undecan-2-yl}methanol. The choice of method is dictated by the expected properties of the compound and the desired level of accuracy.
Melting Point
The melting point of a solid is a critical indicator of its purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.
-
Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2°C per minute).
-
Observation: The temperatures at which the first drop of liquid appears (onset) and at which the entire solid has melted (completion) are recorded as the melting point range.
Causality and Trustworthiness: This method is highly reliable due to the direct observation of the phase transition. The sharpness of the melting range provides a self-validating measure of purity.
Boiling Point
The boiling point is a fundamental physical property of a liquid. For high-boiling liquids like {1-oxaspiro[4.6]undecan-2-yl}methanol, specialized techniques are required to avoid decomposition at atmospheric pressure.
Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).
-
Measurement: The Thiele tube is gently heated, and the temperature is monitored. As the liquid in the test tube boils, a stream of bubbles will emerge from the inverted capillary.
-
Observation: The heat is removed, and the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.
Causality and Trustworthiness: This micro-method is advantageous for valuable or scarce samples. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure, providing an accurate determination.
Solubility
Solubility data is crucial for drug development, influencing formulation and bioavailability.[11][12]
Experimental Protocol: Gravimetric Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Saturation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.
Causality and Trustworthiness: This method provides a direct and quantitative measure of solubility. The use of a saturated solution at equilibrium ensures the reliability of the results.
A generalized workflow for the experimental determination of key physical properties.
Expected Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to be dominated by the characteristic absorptions of the hydroxyl and ether functional groups.[13][14]
-
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range corresponding to the sp³ C-H bonds of the cycloheptane and tetrahydrofuran rings.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is expected for the C-O stretching vibrations of the primary alcohol and the cyclic ether.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will be instrumental in confirming the connectivity and stereochemistry of the molecule.[16][17][18]
-
¹H NMR:
-
The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a multiplet, with the chemical shift influenced by the adjacent stereocenter and the hydroxyl proton.
-
The proton on the carbon bearing the hydroxymethyl group is expected to be a multiplet in the downfield region due to the deshielding effect of the adjacent oxygen atom.
-
The protons of the cycloheptane and tetrahydrofuran rings will likely exhibit complex overlapping multiplets.
-
-
¹³C NMR:
-
The carbon of the hydroxymethyl group is expected to resonate in the 60-70 ppm range.
-
The spiro carbon atom will have a characteristic chemical shift, typically in a more downfield region for quaternary carbons.
-
The remaining carbons of the two rings will appear in the aliphatic region.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.[9][19][20]
-
Molecular Ion (M⁺): A molecular ion peak at m/z 184 is expected, although it may be of low intensity due to facile fragmentation.
-
Fragmentation:
-
Loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to give a fragment at m/z 153.
-
Loss of water (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 166.
-
Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for cyclic ethers.[10]
-
Conclusion
This technical guide has provided a detailed predictive and practical overview of the physical and spectroscopic properties of {1-oxaspiro[4.6]undecan-2-yl}methanol. While the presented quantitative data are based on computational predictions, they offer a valuable starting point for researchers. The outlined experimental methodologies, grounded in established scientific principles, provide a clear path for the empirical validation of these properties. The elucidated expected spectral features will aid in the structural confirmation and purity assessment of this novel spirocyclic compound. This comprehensive guide is intended to facilitate and accelerate further research and development involving {1-oxaspiro[4.6]undecan-2-yl}methanol.
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